molecular formula C6H4BrN3 B13116054 6-Amino-4-bromonicotinonitrile

6-Amino-4-bromonicotinonitrile

Cat. No.: B13116054
M. Wt: 198.02 g/mol
InChI Key: XOHGAUWNZXRBFP-UHFFFAOYSA-N
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Description

6-Amino-4-bromonicotinonitrile is a substituted pyridine derivative with the molecular formula C₆H₄BrN₃ and molecular weight 211.03 g/mol. Its structure features a pyridine ring substituted with an amino group (-NH₂) at position 6, a bromine atom at position 4, and a nitrile group (-CN) at position 2.

The bromine atom introduces steric bulk and electron-withdrawing effects, while the nitrile group enhances reactivity in cross-coupling reactions. The amino group provides a site for further functionalization, making this compound versatile in synthetic pathways.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

6-amino-4-bromopyridine-3-carbonitrile

InChI

InChI=1S/C6H4BrN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10)

InChI Key

XOHGAUWNZXRBFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. The process includes the following steps:

Industrial Production Methods

While specific industrial production methods for 6-Amino-4-bromonicotinonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 6-Amino-4-bromonicotinonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of 6-Amino-4-bromonicotinonitrile with structurally similar nicotinonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

6-Amino-5-nitropicolinonitrile
  • Structure: Amino at position 6, nitro (-NO₂) at position 5, nitrile at position 3.
  • Molecular Formula : C₆H₄N₄O₂.
  • Key Differences :
    • The nitro group is a stronger electron-withdrawing group than bromine, significantly reducing electron density on the pyridine ring.
    • Increased reactivity in nucleophilic aromatic substitution (NAS) compared to bromine-substituted analogs .
  • Applications : Used in high-energy materials and as intermediates in dye synthesis.
2-Amino-6-methylnicotinonitrile
  • Structure: Amino at position 2, methyl (-CH₃) at position 6, nitrile at position 3.
  • Molecular Formula : C₇H₇N₃.
  • Key Differences :
    • Methyl is an electron-donating group, increasing ring electron density and altering solubility (logP ~1.2 vs. ~2.5 for bromo analog).
    • Lower molecular weight (133.15 g/mol ) compared to bromo derivatives .
  • Applications : Explored in kinase inhibitor development due to improved bioavailability.
6-Chloro-4-methylnicotinonitrile
  • Structure : Chlorine (-Cl) at position 6, methyl at position 4, nitrile at position 3.
  • Molecular Formula : C₇H₆ClN₃.
  • Key Differences :
    • Chlorine’s moderate electronegativity results in intermediate reactivity in cross-coupling reactions compared to bromine.
    • Methyl substitution enhances lipophilicity, making it suitable for hydrophobic drug candidates .

Halogen Substitution Effects

4-Amino-6-bromonicotinaldehyde
  • Structure: Amino at position 4, bromine at position 6, aldehyde (-CHO) at position 3.
  • Molecular Formula : C₆H₅BrN₂O.
  • Key Differences :
    • Aldehyde group enables condensation reactions (e.g., Schiff base formation), unlike nitrile.
    • Reduced stability under basic conditions due to aldehyde oxidation sensitivity .
  • Applications : Intermediate in heterocyclic synthesis, particularly for imidazoles and triazines.
4-Iodo-6-methylnicotinonitrile
  • Structure : Iodine (-I) at position 4, methyl at position 6, nitrile at position 3.
  • Molecular Formula : C₇H₆IN₃.
  • Key Differences: Iodine’s larger atomic radius and weaker C-I bond enhance reactivity in Ullmann and Sonogashira couplings. Higher molecular weight (259.04 g/mol) compared to bromo analogs .

Complex Substituted Derivatives

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile
  • Structure: Amino at position 2, 3-bromophenyl at position 4, fluorinated aryl at position 4.
  • Molecular Formula : C₂₀H₁₆BrFN₃O₂.
  • Key Differences :
    • Bulky aryl substituents enhance π-π stacking interactions, improving binding to biological targets.
    • Fluorine introduces metabolic stability, while bromine aids in halogen bonding .
  • Applications : Investigated as a kinase inhibitor in oncology research.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
6-Amino-4-bromonicotinonitrile 6-NH₂, 4-Br, 3-CN C₆H₄BrN₃ 211.03 Moderate reactivity, halogen bonding Pharmaceuticals, ligands
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂, 3-CN C₆H₄N₄O₂ 164.12 High reactivity, electron-deficient Energetic materials, dyes
2-Amino-6-methylnicotinonitrile 2-NH₂, 6-CH₃, 3-CN C₇H₇N₃ 133.15 Improved solubility, electron-rich Kinase inhibitors
4-Amino-6-bromonicotinaldehyde 4-NH₂, 6-Br, 3-CHO C₆H₅BrN₂O 201.02 Aldehyde reactivity, oxidation-prone Heterocyclic synthesis
4-Iodo-6-methylnicotinonitrile 4-I, 6-CH₃, 3-CN C₇H₆IN₃ 259.04 High cross-coupling utility Catalysis, OLED materials

Biological Activity

6-Amino-4-bromonicotinonitrile is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Characterized by an amino group at the 6-position and a bromine atom at the 4-position of the pyridine ring, this compound shows promise as a potential anticancer agent and has been investigated for its interactions with various biological systems.

Chemical Structure and Synthesis

The molecular formula of 6-Amino-4-bromonicotinonitrile is C₆H₄BrN₃. The synthesis typically involves bromination of 2-aminonicotinonitrile using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane, followed by purification methods like recrystallization or column chromatography to achieve high purity.

Biological Activity

Research indicates that 6-Amino-4-bromonicotinonitrile exhibits significant biological activity, particularly in the following areas:

1. Anticancer Properties

Several studies have reported the cytotoxic effects of 6-Amino-4-bromonicotinonitrile against various cancer cell lines. It appears to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, it may interact with kinases that play a role in cell signaling and proliferation, potentially leading to apoptosis in cancer cells.

2. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are critical for cancer cell survival. This inhibition can disrupt key metabolic pathways, making it a candidate for further development as an anticancer therapeutic. The exact mechanism of action is still under investigation, but it may involve the modulation of kinase activity, which is crucial for various cellular processes .

3. Antimicrobial Activity

In addition to its anticancer properties, 6-Amino-4-bromonicotinonitrile has demonstrated antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

The biological activity of 6-Amino-4-bromonicotinonitrile is thought to stem from its ability to interact with specific targets within cells. Preliminary studies suggest that it may inhibit protein kinases involved in cancer progression, thereby reducing phosphorylation events critical for cell cycle progression and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Amino-4-bromonicotinonitrile, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Differences
2-Amino-5-bromonicotinonitrile709652-82-4Bromine at the 5-position instead of 4
2-Amino-6-bromopyridine40073-38-9Lacks nitrile group; less versatile
4-Amino-6-bromonicotinonitrile1369851-48-8Amino group at the 4-position, altering reactivity
5-Bromo-4-methylnicotinonitrile890092-52-1Contains a methyl group affecting properties

The distinct combination of functional groups in 6-Amino-4-bromonicotinonitrile allows for a broader range of chemical modifications compared to its analogs, enhancing its potential therapeutic applications.

Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential as an anticancer agent:

  • In Vitro Studies : Research demonstrated that treatment with 6-Amino-4-bromonicotinonitrile led to significant reductions in cell viability across multiple cancer cell lines, including breast and lung cancers. The compound's IC50 values were determined through dose-response assays, indicating effective inhibition at nanomolar concentrations .
  • Mechanistic Studies : Further analysis revealed that the compound affects signaling pathways related to apoptosis and cell cycle regulation. For instance, western blot assays showed decreased levels of phosphorylated eIF4E in treated cells, suggesting inhibition of MNK kinases involved in these processes .

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